Ethyl 2-[(benzyloxy)methoxy]propanoate
Description
Properties
CAS No. |
174621-62-6 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxymethoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(14)11(2)17-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
XAVWJEZLIYXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl lactate’s hydroxyl group is deprotonated using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF). Benzyloxymethyl chloride, synthesized from benzyl alcohol and chloromethyl chloride, is then introduced to form the desired ether bond. The reaction proceeds via an SN2 mechanism, with optimal temperatures ranging from 0°C to 25°C to minimize side reactions.
- Dissolve ethyl lactate (1 mol) in THF (7 volumes).
- Add NaH (1.1 mol) slowly under nitrogen atmosphere.
- Cool the mixture to 0°C and add benzyloxymethyl chloride (1.1 mol) dropwise.
- Stir at room temperature for 12–20 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield and Purity :
Mitsunobu Reaction: Coupling with Benzyloxymethanol
The Mitsunobu reaction offers stereochemical control for ether formation. Here, ethyl lactate reacts with benzyloxymethanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Optimization of Reagent Ratios
Stoichiometric amounts of DIAD and PPh₃ are critical. A 1:1:1 molar ratio of ethyl lactate, benzyloxymethanol, and DIAD in THF at 0°C–25°C achieves complete conversion within 4–6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Time | 6 hours |
| Yield | 85% |
| Purity | 97% (GC-MS) |
This method involves sequential introduction of methoxy and benzyloxy groups to avoid steric hindrance.
First Step: Methoxy Group Introduction
Ethyl lactate is treated with methyl iodide (MeI) and K₂CO₃ in acetone under reflux to form ethyl 2-methoxypropanoate.
Second Step: Benzyloxy Group Introduction
The intermediate reacts with benzyl bromide (BnBr) and NaH in THF at 0°C, yielding this compound.
| Step | Reagent | Base | Solvent | Yield |
|---|---|---|---|---|
| 1 | MeI (1.1 eq) | K₂CO₃ | Acetone | 78% |
| 2 | BnBr (1.2 eq) | NaH | THF | 88% |
Esterification of Pre-Formed Acid Derivatives
Synthesis of 2-[(Benzyloxy)methoxy]propanoic Acid
The carboxylic acid precursor is prepared via hydrolysis of its methyl ester. Mthis compound (synthesized via alkylation) is hydrolyzed with NaOH (2 eq) in refluxing water for 1–2 hours. Acidification with HCl yields the free acid.
Esterification with Ethanol
The acid is esterified with ethanol using H₂SO₄ as a catalyst.
Reaction Conditions :
- Molar ratio (acid:ethanol): 1:5
- Temperature: 70°C
- Yield: 90%
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
| Method | Base/Catalyst | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Williamson Synthesis | NaH/K₂CO₃ | 0–25°C | 82–89% | ≥98% | High |
| Mitsunobu Reaction | DIAD/PPh₃ | 25°C | 85% | 97% | Moderate |
| Stepwise Alkylation | K₂CO₃/NaH | Reflux/0°C | 78–88% | 95–98% | Moderate |
| Esterification | H₂SO₄ | 70°C | 90% | 99% | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzyloxy)methoxy]propanoate undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Hydrolysis: 2-[(benzyloxy)methoxy]propanoic acid and ethanol.
Reduction: 2-[(benzyloxy)methoxy]propanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(benzyloxy)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzyloxy)methoxy]propanoate primarily involves its hydrolysis to form 2-[(benzyloxy)methoxy]propanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst . The benzyloxy group can also participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles .
Comparison with Similar Compounds
Ethyl (S)-2-(Benzyloxy)propanoate
- Structure : Differs by lacking the methoxy bridge; the substituent is a single benzyloxy group (-OCH₂C₆H₅) .
- Key Differences :
- Reduced steric hindrance compared to the target compound.
- Lower molecular weight (C₁₂H₁₆O₄ vs. C₁₁H₁₄O₃), influencing solubility and reactivity.
- Applications : Used as a chiral building block in organic synthesis, similar to the target compound but with fewer steric constraints .
Ethyl 3-{7-[2-(Benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
- Structure: Features a coumarin core (4-methyl-2-oxo-2H-chromene) linked via a 2-(benzyloxy)-2-oxoethoxy chain to the propanoate ester .
- Key Differences :
- Extended conjugation due to the coumarin ring, enabling fluorescence properties.
- Higher molecular weight (C₂₄H₂₄O₇, 424.45 g/mol) and complexity.
- Applications: Potential use in photodynamic therapy or as a fluorescent probe, unlike the simpler target compound .
2-Phenoxyethyl Propionate
- Structure: A phenoxy group (-OC₆H₅) attached to the ethyl chain of propanoate .
- Key Differences: Smaller substituent (phenoxy vs. benzyloxy-methoxy), leading to lower lipophilicity. Molecular formula: C₁₁H₁₄O₃ (vs. C₁₃H₁₈O₅ for the target compound).
- Applications : Commonly used as a solvent or fragrance component, contrasting with the target’s role in stereoselective synthesis .
Ethyl 2-Methoxybenzoate
Pesticide-Related Propanoate Esters
- Examples : Quizalofop-P-ethyl, haloxyfop ethoxyethyl ester .
- Key Differences :
- Functional groups like chloro, trifluoromethyl, or heterocycles enhance pesticidal activity.
- Designed for herbicidal action, unlike the target’s synthetic utility.
Structural and Functional Implications
- Steric Effects : The (benzyloxy)methoxy group in the target compound imposes greater steric hindrance than simpler esters like ethyl 2-methoxybenzoate, affecting reaction kinetics and selectivity .
- Lipophilicity : The benzyl-protected substituent enhances lipid solubility, making the compound suitable for membrane-permeable drug intermediates .
- Chirality : The (S)-configuration enables enantioselective synthesis, a critical factor in pharmaceutical manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
